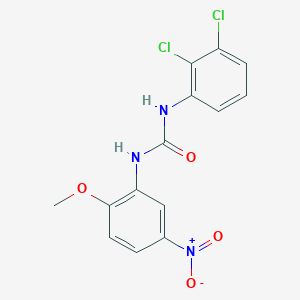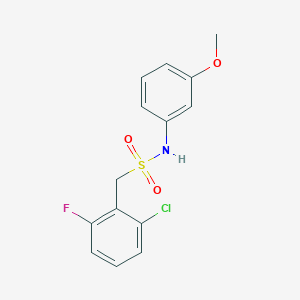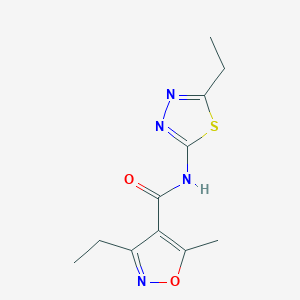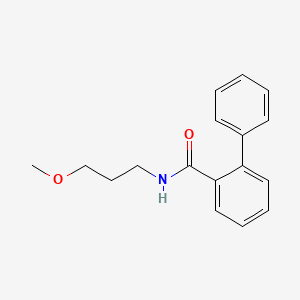![molecular formula C25H21ClN2O7 B4567931 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE](/img/structure/B4567931.png)
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-OXO-4-(4-TOLUIDINO)BUTANOATE
Overview
Description
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate typically involves multiple steps, including the formation of intermediate compounds The process often begins with the nitration of a chlorinated phenol, followed by etherification with a phenyl group
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the desired product yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with similar chloro substituents.
2,6-Dichloroaniline: Another aniline derivative with different chloro substitution patterns.
Caffeine: An alkaloid with a purine structure, used for comparison due to its well-studied chemical and biological properties.
Uniqueness
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-oxo-4-(4-toluidino)butanoate is unique due to its combination of nitro, chloro, and oxo groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O7/c1-16-5-9-18(10-6-16)27-23(30)13-14-24(31)34-15-22(29)17-7-11-19(12-8-17)35-25-20(26)3-2-4-21(25)28(32)33/h2-12H,13-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJTYSCTTZJIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-benzyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4567852.png)
![3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2-METHOXYBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4567858.png)
![N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide](/img/structure/B4567860.png)
![N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4567861.png)
![4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione](/img/structure/B4567865.png)

![2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4567874.png)
![4-[3-(4-methoxyphenoxy)propyl]morpholine](/img/structure/B4567883.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4567889.png)
![4-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]methyl}-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4567897.png)

![(5E)-5-{[3-(2-Oxo-2H-chromen-3-YL)-1-phenyl-1H-pyrazol-4-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4567921.png)


